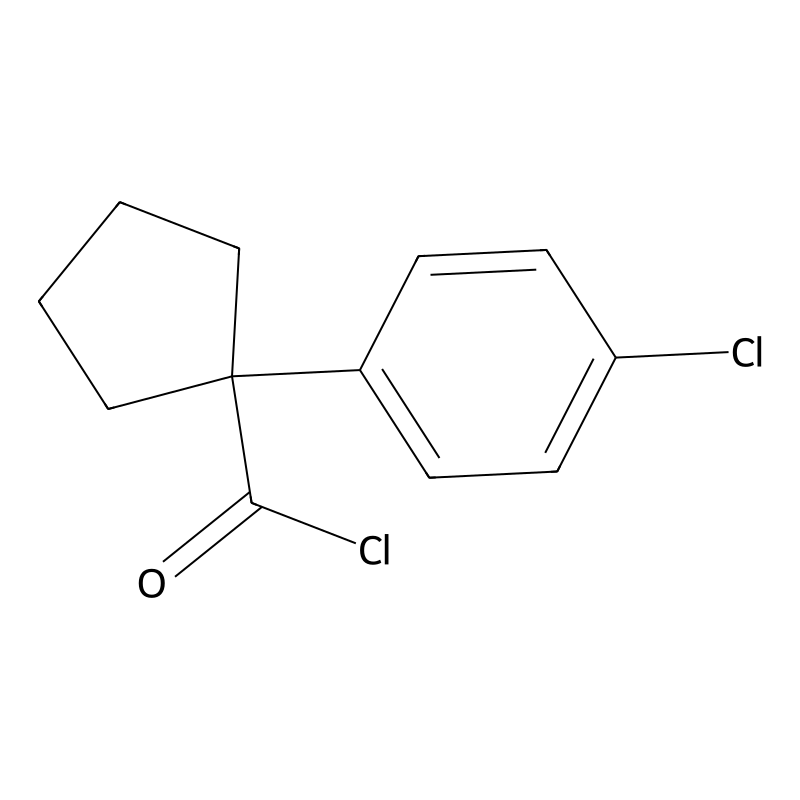

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

-(4-Chlorophenyl)cyclopentanecarbonyl chloride, also known as 4-chlorophenacyl chloride, is a versatile building block used in various organic synthesis reactions. Its reactive acyl chloride group allows it to participate in numerous transformations, including:

- Acylation reactions: These reactions introduce an acyl group (R-C=O) onto various nucleophiles, such as alcohols, amines, and phenols. This functional group modification is crucial in creating diverse organic molecules with desired properties.

- Friedel-Crafts acylation: This specific reaction type allows the introduction of an acyl group onto aromatic rings, paving the way for the synthesis of diverse aromatic compounds with valuable functionalities.

- Claisen condensation: This reaction condenses two carbonyl compounds, often an ester and a ketone or aldehyde, to form a β-ketoester or β-diketone. 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride can act as the ester component in this condensation, leading to the synthesis of complex molecules with interesting biological activities.

Medicinal Chemistry

Due to its reactivity and potential for further functionalization, 1-(4-chlorophenyl)cyclopentanecarbonyl chloride serves as a valuable starting material for the synthesis of various bioactive molecules. Some examples include:

- Development of novel anti-cancer agents: Researchers have explored the potential of compounds derived from 1-(4-chlorophenyl)cyclopentanecarbonyl chloride to exhibit anti-cancer properties. Studies have shown promising results in inhibiting the growth and proliferation of cancer cells. []

- Synthesis of potential anti-inflammatory compounds: Modifications of 1-(4-chlorophenyl)cyclopentanecarbonyl chloride have led to the development of compounds with potential anti-inflammatory activity. These compounds may offer therapeutic benefits in various inflammatory diseases. []

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride is a chemical compound with the molecular formula C12H12Cl2O and a molecular weight of approximately 243.13 g/mol. It is classified as an acyl chloride, which is a type of reactive organic compound characterized by the presence of a carbonyl group (C=O) adjacent to a chlorine atom. The structure features a cyclopentane ring substituted with a 4-chlorophenyl group, contributing to its unique properties and reactivity. The compound is also known by its CAS number 71501-44-5 and has various applications in organic synthesis and medicinal chemistry .

- Nucleophilic Acyl Substitution: This compound can react with nucleophiles such as alcohols and amines to form esters and amides, respectively. The reaction typically proceeds via the formation of a tetrahedral intermediate followed by elimination of hydrochloric acid.

- Formation of Anhydrides: When reacted with carboxylic acids, it can form anhydrides through the elimination of hydrochloric acid.

- Reactivity with Water: Exposure to water leads to hydrolysis, producing the corresponding carboxylic acid and hydrochloric acid.

These reactions highlight the versatility of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride in synthetic organic chemistry .

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride can be synthesized through several methods:

- From Cyclopentanecarboxylic Acid: One common method involves converting cyclopentanecarboxylic acid to its corresponding acyl chloride using thionyl chloride or oxalyl chloride. The reaction typically proceeds as follows:text

Cyclopentanecarboxylic Acid + Thionyl Chloride → 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride + SO2 + HCl - Direct Chlorination: Another approach may involve chlorination of phenolic precursors followed by acylation reactions to introduce the cyclopentane moiety.

These synthetic routes allow for the production of this compound in laboratory settings for further research and application .

1-(4-Chlorophenyl)cyclopentanecarbonyl chloride finds applications primarily in organic synthesis:

- Intermediate in Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those requiring acylation steps.

- Building Block for Agrochemicals: The compound may also be utilized in the development of agrochemicals, where chlorinated phenolic compounds are often effective.

Its reactivity makes it valuable for constructing complex molecular architectures in medicinal chemistry .

Several compounds share structural similarities with 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(3-Chlorophenyl)cyclopentanecarbonyl chloride | Similar structure but different chlorination position | May exhibit different biological activity due to substitution |

| 1-(4-Bromophenyl)cyclopentanecarbonyl chloride | Bromine instead of chlorine | Potentially different reactivity patterns |

| Cyclopentane-1-carbonyl chloride | Lacks phenolic substitution | Simpler structure, less sterically hindered |

The uniqueness of 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride lies in its specific substitution pattern and reactivity profile, which may lead to distinct applications compared to its analogs .